molecular formula C4H9N3O2 B196170 Creatine monohydrate CAS No. 6020-87-7

Creatine monohydrate

Cat. No. B196170
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227638B2

Procedure details

DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
[Compound]
Name
962 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
creatine
Name
creatine monohydrate

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[N:7]#[C:8][NH2:9]>>[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6].[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6] |f:3.4|

Inputs

Step One
Name
962 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution by bipolar electrodialysis
CUSTOM
Type
CUSTOM
Details
In this process the solution that is prepared

Outcomes

Product
Name
creatine
Type
product
Smiles
O=C(O)CN(C)C(N)=N
Name
creatine monohydrate
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08227638B2

Procedure details

DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
[Compound]
Name
962 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
creatine
Name
creatine monohydrate

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[N:7]#[C:8][NH2:9]>>[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6].[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6] |f:3.4|

Inputs

Step One
Name
962 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution by bipolar electrodialysis
CUSTOM
Type
CUSTOM
Details
In this process the solution that is prepared

Outcomes

Product
Name
creatine
Type
product
Smiles
O=C(O)CN(C)C(N)=N
Name
creatine monohydrate
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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